molecular formula C8H17ClN2O B3049113 N-Methyl-N-(piperidin-3-yl)acetamide hydrochloride CAS No. 1946021-39-1

N-Methyl-N-(piperidin-3-yl)acetamide hydrochloride

Cat. No. B3049113
CAS RN: 1946021-39-1
M. Wt: 192.68
InChI Key: MDVWHGXDQBILKB-UHFFFAOYSA-N
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Description

“N-Methyl-N-(piperidin-3-yl)acetamide hydrochloride” is a chemical compound with the IUPAC name N-methyl-N-(3-piperidinyl)acetamide . It has a molecular weight of 156.23 .


Molecular Structure Analysis

The InChI code for “N-Methyl-N-(piperidin-3-yl)acetamide hydrochloride” is 1S/C8H16N2O/c1-7(11)10(2)8-4-3-5-9-6-8/h8-9H,3-6H2,1-2H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“N-Methyl-N-(piperidin-3-yl)acetamide hydrochloride” appears as a white to yellow solid . and should be stored at a temperature between 28 C .

Scientific Research Applications

Synthetic Chemistry and Pharmacology

MPA has garnered attention due to its structural similarity to cathinones, which are naturally occurring alkaloids found in the khat plant. Researchers have explored its synthesis methods, including cyclization, annulation, and multicomponent reactions . Additionally, pharmacological studies have investigated its effects on neurotransmitter systems, receptor binding, and potential therapeutic applications.

Forensic Applications

MPA has relevance in forensic toxicology. Researchers use analytical methods (such as mass spectrometry) to detect MPA in biological samples. Its presence in postmortem cases or drug-related incidents can aid investigations.

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-methyl-N-piperidin-3-ylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-7(11)10(2)8-4-3-5-9-6-8;/h8-9H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVWHGXDQBILKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-(piperidin-3-yl)acetamide hydrochloride

CAS RN

1946021-39-1
Record name Acetamide, N-methyl-N-3-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1946021-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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